2-Chloroethyl isocyanate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87418. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

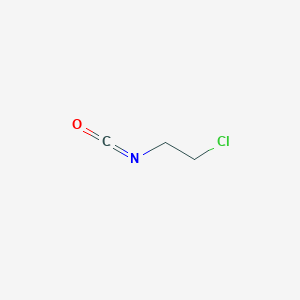

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-isocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNO/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMYXYHEMGPZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062080 | |

| Record name | Ethane, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-83-5 | |

| Record name | 2-Chloroethyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-chloro-2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4TMD25MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Evolution of Research on 2 Chloroethyl Isocyanate

The research journey of 2-chloroethyl isocyanate is intrinsically linked to the development of nitrosoureas, a class of chemotherapeutic agents. Early investigations into this compound were primarily driven by its potential as a precursor to these anticancer drugs.

A pivotal moment in the history of this compound research was its use in the synthesis of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and other related nitrosoureas. sigmaaldrich.com These compounds were found to act as alkylating agents, capable of inhibiting DNA repair in cancer cells, which ultimately leads to cell death. nih.gov The isocyanate group of this compound readily reacts with amines to form urea (B33335) derivatives, which can then be nitrosated to yield the active drug.

In 1979, a significant development occurred with the first synthesis of imidazotetrazines, a novel class of antitumor agents. nih.gov This synthesis utilized this compound as a key reagent. nih.govrsc.org Specifically, the reaction of 5-diazoimidazole-4-carboxamide (B1140617) with this compound led to the formation of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound that demonstrated broad-spectrum antitumor activity. sigmaaldrich.comnih.gov This discovery expanded the utility of this compound beyond the synthesis of traditional nitrosoureas and opened new avenues for its application in medicinal chemistry.

The timeline below highlights key milestones in the research history of this compound:

| Year | Milestone |

| 1979 | First synthesis of antitumour imidazotetrazines using this compound. nih.gov |

| 1984 | Publication on the synthesis and antitumour properties of imidazotetrazines, including the 3-(2-chloroethyl)-derivative (mitozolomide). nih.gov |

| 1993 | Identification of glutathione (B108866) and N-acetylcysteine conjugates of this compound as metabolites of BCNU. acs.org |

Synthetic Methodologies and Chemical Transformations of 2 Chloroethyl Isocyanate

Synthesis of 2-Chloroethyl Isocyanate

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound (CEI) has been achieved through various chemical pathways, reflecting both classical and modern organic chemistry methodologies. A prevalent and historically significant method involves the reaction of 2-chloroethylamine (B1212225) hydrochloride with phosgene (B1210022) or a phosgene equivalent. acs.org This approach leverages the nucleophilic nature of the amine to attack the electrophilic carbonyl carbon of phosgene, leading to the formation of the isocyanate group.

Another established route involves the Curtius rearrangement, a classic transformation in organic synthesis. In this method, a carboxylic acid, specifically 3-chloropropionic acid, is converted into an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (B128534). chemicalbook.com Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to yield the corresponding isocyanate. chemicalbook.com A general procedure for this involves suspending the acid in a solvent such as toluene (B28343) under an inert atmosphere, followed by the addition of triethylamine and then slow addition of DPPA. The reaction mixture is typically stirred at room temperature before being heated to around 80°C to facilitate the rearrangement. chemicalbook.com

More contemporary approaches have also been developed. One such method involves the reaction of 2-oxazolidinone (B127357) with various reagents. For instance, reacting 2-oxazolidinone with phosgene in a toluene and N,N-dimethylformamide mixture at elevated temperatures can produce this compound. google.com This method provides an alternative to the direct use of 2-chloroethylamine.

The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction. For laboratory-scale synthesis, the Curtius rearrangement offers a convenient and relatively safe alternative to the use of highly toxic phosgene. chemicalbook.com

| Starting Material | Reagents | Key Transformation | Reference(s) |

| 2-Chloroethylamine Hydrochloride | Phosgene or equivalent | Phosgenation | acs.org |

| 3-Chloropropionic Acid | Diphenylphosphoryl azide, Triethylamine | Curtius Rearrangement | chemicalbook.com |

| 2-Oxazolidinone | Phosgene, Toluene, N,N-Dimethylformamide | Ring opening and phosgenation | google.com |

| 2-Chloroethanamine | Carbon disulfide, Thiophosgene | Formation of dithiocarbamate (B8719985) and subsequent reaction |

Innovations in this compound Production

Innovations in the production of this compound have focused on improving efficiency, safety, and the development of continuous manufacturing processes. One area of innovation lies in the optimization of existing synthetic methods. For instance, research has explored various catalysts and reaction conditions to enhance the yield and purity of CEI obtained from the reaction of 2-oxazolidinone. google.com

A significant advancement is the development of continuous flow processes for the synthesis and purification of related compounds, which can be adapted for CEI production. nih.gov Continuous manufacturing offers several advantages over traditional batch processing, including improved safety by minimizing the accumulation of hazardous intermediates, better process control, and increased throughput. nih.govresearchgate.net For example, a continuous liquid-liquid extraction platform has been developed for the purification of 1-(2-chloroethyl)-3-cyclohexylurea, a downstream product of CEI. nih.govresearchgate.net This technology allows for the efficient removal of unreacted this compound and other impurities. nih.gov

Furthermore, research into isocyanate synthesis in general has led to the development of phosgene-free routes, which are inherently safer. While not all have been specifically applied to CEI on a large scale, these methods, such as the thermal decomposition of carbamates, represent a potential avenue for future innovation in CEI production. The ongoing research into novel catalysts and reaction engineering for isocyanate synthesis is expected to lead to more sustainable and cost-effective production methods for this compound. marketresearchintellect.com

Derivatization Reactions of this compound

This compound is a highly reactive and versatile chemical intermediate, primarily due to the presence of the electrophilic isocyanate group. This functional group readily reacts with a wide range of nucleophiles, leading to the formation of various derivatives with significant applications, particularly in medicinal chemistry.

Formation of N-(2-Chloroethyl)ureas

The reaction of this compound with primary or secondary amines is a straightforward and widely used method for the synthesis of N-(2-chloroethyl)ureas. ulaval.ca This nucleophilic addition reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, in a suitable solvent such as dichloromethane (B109758) or ether. ulaval.cagoogle.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a urea (B33335) linkage.

A diverse range of amines can be employed in this reaction, allowing for the synthesis of a wide variety of N-(2-chloroethyl)urea derivatives. For example, the reaction of this compound with cyclohexylamine (B46788) produces 1-(2-chloroethyl)-3-cyclohexylurea. nih.gov Similarly, reaction with various anilines or benzylamines yields aromatic N-(2-chloroethyl)ureas. nih.gov The synthesis of N-(2-chloroethyl)-N'-(4-cyanophenyl)urea is achieved by reacting this compound with 4-cyanoaniline. The reaction of 3,3-dimethyl butylamine (B146782) with this compound in diethyl ether yields 1-neohexyl-3-(2-chloroethyl)urea. prepchem.com

These N-(2-chloroethyl)urea derivatives are important precursors for the synthesis of N-(2-chloroethyl)-N-nitrosoureas, a class of potent anticancer agents. rsc.org

| Amine Reactant | Resulting N-(2-Chloroethyl)urea | Reference(s) |

| Cyclohexylamine | 1-(2-Chloroethyl)-3-cyclohexylurea | nih.gov |

| 4-Cyanoaniline | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |

| 3,3-Dimethyl butylamine | 1-Neohexyl-3-(2-chloroethyl)urea | prepchem.com |

| Various anilines and benzylamines | Aromatic N-(2-chloroethyl)ureas | nih.gov |

| N5,N5-dimethyl-2,2-diphenyl-1,5-pentanediamine | N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)urea | google.com |

Synthesis of N-(2-Chloroethyl)carbamates

N-(2-Chloroethyl)carbamates are synthesized through the reaction of this compound with alcohols or phenols. nih.gov This reaction is analogous to the formation of ureas, with the oxygen atom of the hydroxyl group acting as the nucleophile that attacks the isocyanate. The reaction typically requires a catalyst, such as a tertiary amine or a metal-based catalyst like zinc acetylacetonate, to facilitate the addition. google.com

A variety of alcohols and phenols can be used to generate a diverse library of N-(2-chloroethyl)carbamates. For instance, the reaction of this compound with an appropriate alcohol can yield N-(2-chloroethyl)-N-nitrocarbamates following a subsequent nitration step. nih.gov The synthesis of phenyl N-(2-chloroethyl)carbamate can be achieved by reacting 2-oxazolidinone with phenyl chloroformate, which generates the isocyanate in situ. google.com Similarly, reacting this compound with cysteamine (B1669678) can lead to the formation of N-(2-chloroethyl)carbamoyl cysteamine 2-chloroethylcarbamate. nih.gov

These carbamate (B1207046) derivatives have been investigated for their potential biological activities, including as anticancer agents. nih.gov

| Alcohol/Phenol Reactant | Resulting N-(2-Chloroethyl)carbamate | Reference(s) |

| Various alcohols | N-(2-chloroethyl)-N-nitrocarbamates (after nitration) | nih.gov |

| Phenyl chloroformate (with 2-oxazolidinone) | Phenyl N-(2-chloroethyl)carbamate | google.com |

| Cysteamine | N-(2-Chloroethyl)carbamoyl cysteamine 2-chloroethylcarbamate | nih.gov |

| 2,2,2-Trichloroethyl chloroformate (with 2-oxazolidinone) | 2,2,2-Trichloroethyl N-(2-chloroethyl)carbamate | google.com |

| Thiophenyl chloroformate (with 2-oxazolidinone) | Thiophenyl N-(2-chloroethyl)carbamate | google.com |

Generation of N-(2-Chloroethyl)nitrosoureas

The generation of N-(2-chloroethyl)nitrosoureas is a critical transformation of this compound derivatives, as this class of compounds includes several clinically used anticancer drugs. rsc.org The synthesis typically involves a two-step process. First, an N-(2-chloroethyl)urea is synthesized by reacting this compound with an appropriate amine, as described in section 2.2.1.

The second step is the nitrosation of the resulting N-(2-chloroethyl)urea. This is commonly achieved by treating the urea derivative with a nitrosating agent, such as sodium nitrite, in an acidic medium, often using formic acid or hydrochloric acid. google.comrsc.org The nitrosation occurs on one of the nitrogen atoms of the urea linkage, leading to the formation of the N-nitroso group. For example, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU or Lomustine) is synthesized by the nitrosation of 1-(2-chloroethyl)-3-cyclohexylurea. nih.govsigmaaldrich.com

The synthesis of N'-(N-2-Chloroethyl)-N-nitroso]carbamoyl cysteamine involves the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with cysteamine. nih.gov The synthesis of N-(2-chloroethyl)-N-nitrosoureas is a key area of research in medicinal chemistry due to their significant biological activity. tandfonline.com

| N-(2-Chloroethyl)urea Precursor | Nitrosating Agent/Method | Resulting N-(2-Chloroethyl)nitrosourea | Reference(s) |

| 1-(2-Chloroethyl)-3-cyclohexylurea | Sodium nitrite, Formic acid | 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (Lomustine) | nih.govsigmaaldrich.com |

| N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)urea | Sodium nitrite, Hydrochloric acid | N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)-N-nitrosourea | google.com |

| N-(2-chloroethyl)carbamoyl cysteamine 2-chloroethylcarbamate | Not specified | Mixture of two dinitroso isomers | nih.gov |

| 1,1'-(1,2-phenylene)bis(3-(2-chloroethyl)urea) | Sodium nitrite, Formic acid | 1,1'-(1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) | rsc.org |

Construction of Nitrogen-Containing Heterocycles from this compound

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.govrsc.org this compound serves as a versatile building block for the synthesis of these important molecular frameworks. conicet.gov.ar

The thermal decomposition of this compound in the gas phase has been shown to produce a variety of nitrogen-containing heterocycles, with the product distribution being highly dependent on the reaction conditions, such as temperature and the material of the reactor. conicet.gov.ar In the absence of a catalyst, thermal treatment can lead to the formation of 1,3,5-tris(2-chloroethyl)-1,3,5-triazinane-2,4,6-trione, the trimer of this compound. conicet.gov.ar However, when the reaction is carried out in a reactor with an iron surface, a different set of products is observed, including various substituted pyrazines. conicet.gov.ar The proposed mechanism involves the initial adsorption of the isocyanate onto the iron surface, followed by a series of surface-mediated reactions. conicet.gov.ar

Furthermore, the reaction of this compound can be tuned to produce imidazolidin-2-ones, which are present in many biologically active compounds. conicet.gov.ar For instance, the thermal reaction can yield 1-(2-chloroethyl)imidazolidin-2-one (B120422). At 250°C, after 60 minutes of reaction time, a 15% yield of this product has been reported. conicet.gov.ar

A notable application of this compound in heterocyclic synthesis is the two-step preparation of 2,6-dihydroimidazo[1,2-c]quinazolin-5-(3H)-one. zendy.iocolab.ws This process begins with the reaction of anthranilonitrile with this compound to form 2-[3-(2-chloroethyl)ureido]benzonitrile. zendy.iocolab.ws Subsequent heating or treatment with a base induces a double cyclization to afford the final quinazolinone product in excellent yield. zendy.iocolab.ws

The following table summarizes some of the nitrogen-containing heterocycles synthesized from this compound and their reported yields under specific conditions.

| Product Name | Reactant(s) | Conditions | Yield (%) |

| 1,3,5-Tris(2-chloroethyl)-1,3,5-triazinane-2,4,6-trione | This compound | Thermal, short reaction time | Not specified |

| 1-(2-Chloroethyl)imidazolidin-2-one | This compound | Thermal, 250°C, 60 min | 15 |

| 2,6-Dihydroimidazo[1,2-c]quinazolin-5-(3H)-one | 2-[3-(2-Chloroethyl)ureido]benzonitrile (from anthranilonitrile and this compound) | Heating or base treatment | Excellent |

Continuous-Flow Synthesis Approaches Incorporating this compound

Continuous-flow synthesis has emerged as a powerful technology in chemical manufacturing, offering enhanced safety, better process control, and improved scalability compared to traditional batch processes. google.com The high reactivity of this compound makes it a suitable candidate for integration into continuous-flow systems, where reaction parameters can be precisely managed.

A significant application of continuous-flow chemistry involving this compound is in the synthesis of Lomustine, an anticancer drug. google.comnih.gov The process involves the reaction of cyclohexylamine and this compound in a continuous-flow reactor to produce 1-(2-chloroethyl)-3-cyclohexylurea. nih.gov This intermediate is then subjected to a continuous liquid-liquid extraction to remove unreacted this compound and other impurities. nih.govresearchgate.net The purified intermediate then undergoes a nitrosation reaction in a subsequent flow reactor to yield Lomustine. nih.gov

The continuous extraction of this compound has been studied in detail, with simulations and experimental data showing extraction efficiencies of up to 77%. nih.govresearchgate.net This is a critical step to ensure the purity of the final active pharmaceutical ingredient, as residual this compound can have its own biological effects. nih.gov The use of a coiled tubular extractor made of FEP tubing allows for efficient interaction between the organic and aqueous phases to facilitate the removal of the isocyanate. nih.gov

The table below outlines the key steps and parameters in a continuous-flow synthesis incorporating this compound.

| Reaction Step | Reactants | Solvent(s) | Reactor Type | Key Parameters |

| Urea Formation | Cyclohexylamine, this compound | 2-Methyltetrahydrofuran | Coiled Flow Reactor | Temperature: -50°C, Residence Time: 1-3 minutes |

| Extraction | 1-(2-Chloroethyl)-3-cyclohexylurea, this compound | 2-Methyltetrahydrofuran, Water | Coiled Tubular Extractor | Organic phase flow rate: 0.4 mL/min, Aqueous phase flow rate: 0.4-0.8 mL/min |

| Nitrosation | 1-(2-Chloroethyl)-3-cyclohexylurea, tert-Butyl nitrite | 2-Methyltetrahydrofuran | CFI Reactors | Temperature: 20°C, Total Residence Time: 10 minutes |

Development of Organophosphorus Compounds and Sulfamates from this compound Precursors

This compound precursors are instrumental in the synthesis of various organophosphorus compounds and sulfamates, which are classes of molecules with significant biological and therapeutic interest. nih.govctdbase.orgnih.gov

In the realm of organophosphorus chemistry, derivatives of 2-chloroethylamine, which can be conceptually derived from this compound, are used to create novel compounds. For example, a strategy has been developed to access diethyl ((((N-(2-chloroethyl)-N-nitrososulfamoyl)amino)arylmethyl) phosphonates. nih.gov However, the nitrosation of the N-chloroethyl sulfamidophosphonate precursors can lead to an unexpected rearrangement, yielding the corresponding sulfamates instead of the desired nitrosourea (B86855) analogues. nih.gov

The synthesis of sulfamates can also be achieved through a multi-step process starting from α-hydroxyphosphonates. researchgate.net This involves a carbamoylation-sulfamoylation reaction with chlorosulfonyl isocyanate, followed by reaction with an amine. researchgate.net While not directly using this compound, this highlights the synthetic strategies within this chemical space. A more direct approach involves the reaction of 2-chloroethylamine hydrochloride, a derivative of this compound, with chlorosulfonyl isocyanate in a one-pot, two-step reaction to produce N-Boc-N-chloroethyl sulfamides in high yield. nih.gov

The following table provides examples of organophosphorus and sulfamate (B1201201) compounds synthesized using precursors related to this compound.

| Compound Class | Precursor(s) | Key Reagents | Product Type |

| Organophosphorus | Aryl sulfamidophosphonates from 2-chloroethylamine | Nitrosating agents | Sulfamates (via rearrangement) |

| Sulfamates | α-Hydroxyphosphonates | Chlorosulfonyl isocyanate, bis(2-chloroethyl)amine (B1207034) hydrochloride | Cyclic N-2-chloroethyl-sulfamide compounds with a phosphonate (B1237965) moiety |

| Sulfamides | 2-Chloroethylamine hydrochloride | Chlorosulfonyl isocyanate, tert-butanol | N-Boc-N-chloroethyl sulfamides |

Mechanistic Investigations of 2 Chloroethyl Isocyanate Reactivity

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group (-NCO) in 2-chloroethyl isocyanate is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is fundamental to its role in chemical synthesis, particularly in the formation of various derivatives. The addition of nucleophiles such as amines, alcohols, and water to the carbon-nitrogen double bond of the isocyanate is a key feature of its chemistry.

Aminolysis Mechanisms

The reaction of this compound with amines, known as aminolysis, results in the formation of substituted ureas. ontosight.ai This process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. ontosight.ai The reaction typically proceeds readily at room temperature or with gentle heating. For instance, the reaction with benzylamine (B48309) yields 1-benzyl-3-(2-chloroethyl)urea. ontosight.ai Similarly, reaction with ω-hydroxyl alkylphenylamines is a key step in the synthesis of certain biologically active compounds. ulaval.ca The general mechanism is a two-step process initiated by the nucleophilic addition of the amine to the isocyanate, forming a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable urea (B33335) derivative. This reaction is often carried out in aprotic solvents like dichloromethane (B109758) to prevent competing side reactions. ulaval.ca

Alcoholysis Mechanisms

The alcoholysis of this compound, its reaction with alcohols, produces carbamates, also known as urethanes. This reaction is of significant industrial importance as it forms the basis of polyurethane chemistry. kuleuven.be The mechanism of alcoholysis can proceed without a catalyst, where the hydroxyl group of the alcohol acts as the nucleophile. acs.org However, the reaction is often catalyzed to enhance its rate. acs.org

Theoretical and experimental studies suggest a multimolecular mechanism for the uncatalyzed alcoholysis of isocyanates, where two or three alcohol molecules may be involved in the transition state, facilitating proton transfer. kuleuven.be The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the isocyanate carbon. acs.org

Hydrolysis Mechanisms

The hydrolysis of this compound involves its reaction with water. This reaction proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to yield 2-chloroethylamine (B1212225) and carbon dioxide. stackexchange.com The initial step is the nucleophilic attack of a water molecule on the isocyanate's carbonyl carbon. stackexchange.com Subsequent proton transfer leads to the formation of the carbamic acid. This intermediate is prone to decarboxylation, especially in acidic conditions, leading to the final products. The hydrolysis can be influenced by pH and the presence of catalysts. mdpi.comuliege.be

Decomposition Pathways of this compound

Beyond its reactions with nucleophiles, this compound can undergo decomposition, particularly under thermal stress. The pathways and products of decomposition are influenced by factors such as temperature and the presence of other materials. conicet.gov.ar

Thermal Decomposition Kinetics and Products

Studies on the thermal decomposition of this compound in the gas phase have revealed temperature-dependent pathways. researchgate.net Between 393 K and 648 K, two distinct mechanisms have been observed. researchgate.net The nature of the reactor surface has also been shown to influence the decomposition products. conicet.gov.ar In steel reactors, different products are observed compared to glass reactors, suggesting heterogeneous catalysis by the surface. conicet.gov.ar When heated in the presence of iron, this compound decomposes to form substituted pyrazines as the main products, along with gaseous products like carbon dioxide, ethyl chloride, and at higher temperatures, hydrogen chloride and carbon monoxide. conicet.gov.ar The proposed mechanism in the presence of iron involves the initial adsorption of the isocyanate onto the metal surface via the nitrogen atom. conicet.gov.ar

Catalysis in this compound Reactions

Catalysis plays a crucial role in controlling the reactivity of this compound and directing the reaction towards desired products, particularly in reactions with alcohols and water. acs.orgfishersci.com Various catalysts, including tertiary amines and metal compounds, have been shown to be effective. acs.orguliege.be

Tertiary amines can act as base catalysts, activating the nucleophile (e.g., alcohol) by forming a hydrogen-bonded complex, which increases its nucleophilicity. acs.org Metal salts, such as those of copper(II) and zinc(II), can also catalyze these reactions. uliege.be A synergistic effect is often observed when tertiary amines and metal salts are used in combination. uliege.be For instance, complexes of 2-methylimidazole (B133640) with copper(II) chloride have been studied for their catalytic activity in the isocyanate-water reaction. uliege.be

In alcoholysis, organotin compounds are common catalysts. acs.org The proposed mechanism involves the coordination of the isocyanate's nitrogen atom to the tin center, which activates the isocyanate towards nucleophilic attack by the alcohol. acs.org The choice of catalyst can significantly influence the reaction rate and the properties of the resulting products, such as in the formation of polyureas and polyurethanes. uliege.be

Advanced Applications of 2 Chloroethyl Isocyanate in Chemical Synthesis

Role in Medicinal Chemistry Research

The unique chemical properties of 2-chloroethyl isocyanate make it a valuable building block in the design and synthesis of new therapeutic agents. Its ability to act as both a carbamoylating and an alkylating agent is central to its utility in medicinal chemistry.

A primary and well-established application of this compound is in the synthesis of nitrosoureas, a class of alkylating agents used in cancer chemotherapy. These compounds exert their antitumor effects by chemically modifying DNA and proteins within cancer cells, ultimately leading to cell cycle arrest and apoptosis. The 2-chloroethyl group is crucial for this activity, as it can form a reactive chloroethylating species that alkylates the O6-position of guanine (B1146940) in DNA, leading to cytotoxic interstrand cross-links. researchgate.netscispace.com

Prominent examples of antineoplastic agents synthesized using this compound include:

Lomustine (CCNU): Used in the treatment of brain tumors and melanoma, it functions by alkylating DNA, thereby preventing its repair. sigmaaldrich.comnih.gov

Carmustine (BCNU): Another nitrosourea (B86855) derivative employed against various cancers, including brain tumors. rsc.org Its decomposition produces this compound, which contributes to its biological activity by inhibiting DNA repair enzymes. researchgate.net

Imidazotetrazines: this compound is a key reagent in the synthesis of novel broad-spectrum antitumor agents like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-l,2,3,5-tetrazin-4(3H)-one. sigmaaldrich.comchemicalbook.com The decomposition of these agents can generate this compound and other reactive species. aston.ac.uk

The synthesis of these agents typically involves the reaction of this compound with an appropriate amine, followed by a nitrosation step to introduce the N-nitroso group, which is essential for the drug's mechanism of action. rsc.org

Table 1: Antineoplastic Agents Derived from this compound

| Compound Name | Class | Therapeutic Application |

|---|---|---|

| Lomustine (CCNU) | Nitrosourea | Brain tumors, Melanoma |

| Carmustine (BCNU) | Nitrosourea | Brain tumors, Leukemia rsc.org |

| Streptozocin | Nitrosourea | Pancreatic cancer |

Beyond its role as a direct precursor to established drugs, this compound is instrumental in creating diverse molecular scaffolds and chemical probes for biological investigation. Its reactivity allows for the introduction of the N-(2-chloroethyl)urea pharmacophore into various molecular frameworks. acs.org This moiety is a key feature in a class of potent antiproliferative agents. nih.gov

Researchers have utilized this compound to synthesize:

N-Phenyl Ureidobenzenesulfonate Derivatives: These compounds are prepared through the nucleophilic addition of an aniline (B41778) derivative to this compound. nih.gov Some of these derivatives have shown the ability to block cell cycle progression in the S-phase and induce DNA double-strand breaks, highlighting a potential mechanism for anticancer activity. nih.gov

Tubulin Inhibitors: By incorporating the N-phenyl-N'-(2-chloroethyl)urea moiety, scientists have created analogues that mimic the action of known tubulin inhibitors like Combretastatin A-4. acs.org The synthesis involves the reaction of an appropriate aniline with this compound, followed by cyclization to form an imidazolidin-2-one ring structure. acs.org

Sophoridinamine Derivatives: To enhance the anticancer properties of natural products like sophoridine (B192422), this compound has been used to introduce the active chloroethyl urea (B33335) group onto the sophoridine scaffold. nih.gov This modification has led to new derivatives with significantly improved antitumor activity against various human carcinoma cell lines. nih.gov

Celecoxib-Anthraquinone Hybrids: In the development of novel cytotoxic agents, this compound has been used as a linker to connect celecoxib (B62257) and 2-aminoanthraquinone, resulting in hybrid molecules with promising antitumor activities against liver cancer cells. researchgate.net

These examples demonstrate the versatility of this compound in generating novel chemical entities with specific biological activities, serving as powerful tools for drug discovery and chemical biology research.

Polymerization Chemistry of this compound

The isocyanate group (-N=C=O) can undergo polymerization to form polyisocyanates, which are rigid-rod polymers with unique helical structures and interesting properties. This compound, as a functional monomer, can be incorporated into these polymer chains, imparting specific characteristics to the resulting materials.

The polymerization of isocyanates can be challenging due to side reactions, such as the formation of cyclic trimers (isocyanurates). researchgate.netrug.nl To overcome this, coordination polymerization using transition metal catalysts, particularly organotitanium(IV) complexes, has been developed as a controlled or "living" polymerization method. uoa.gracs.orgmdpi.comresearchgate.net

The key features of this mechanism are:

Initiation: The polymerization is typically initiated by a half-titanocene complex, such as CpTiCl₂(OR), where Cp is a cyclopentadienyl (B1206354) ligand and OR is an alkoxide group. uoa.grmdpi.com The polymerization starts with the insertion of the first isocyanate monomer into the titanium-alkoxide bond.

Propagation: Subsequent monomer units add to the growing polymer chain via insertion into the titanium-nitrogen amidate bond formed in the previous step. mdpi.com This process allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Control: This method avoids the back-biting reactions that lead to trimer formation in traditional anionic polymerizations, enabling the synthesis of well-defined linear polymers and complex architectures at room temperature. researchgate.netmdpi.com The electron-withdrawing chlorine atom in this compound enhances the electrophilicity of the isocyanate carbon, influencing its reactivity in polymerization. rug.nl

Statistical copolymers are formed when two or more different monomers are polymerized together, resulting in a random distribution of monomer units along the polymer chain. Statistical copolymers of this compound (ClEtIC) and n-hexyl isocyanate (HIC) have been successfully synthesized using coordination polymerization. researchgate.net

Synthesis: The copolymerization is carried out using a chiral half-titanocene complex, [(η⁵-C₅H₅)((S)-2-Bu-O)TiCl₂], as the initiator. uoa.grresearchgate.net By varying the initial feed ratio of the two monomers, copolymers with different compositions can be obtained. mdpi.com

Characterization: The resulting copolymers are characterized by various techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition. uoa.grresearchgate.net

Size Exclusion Chromatography (SEC): To measure the molecular weight and molecular weight distribution, confirming the controlled nature of the polymerization. uoa.grresearchgate.net

Circular Dichroism (CD): The use of a chiral initiator can induce a helical conformation in the polymer chain, leading to optical activity which is detected by CD spectroscopy. researchgate.net

Reactivity Ratios: The monomer reactivity ratios (r_HIC and r_ClEtIC) are calculated to understand the preference of the growing polymer chain to add one monomer over the other. uoa.grresearchgate.net These values provide insight into the copolymer's microstructure. colab.ws

Table 2: Characterization of Statistical Copolymers of n-Hexyl Isocyanate (HIC) and this compound (ClEtIC)

| Copolymer Sample (Feed Molar Ratio HIC/ClEtIC) | Copolymer Composition (mol% HIC) | Molecular Weight (M_n, g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| P(HIC-stat-ClEtIC) 80/20 | 78 | 25,500 | 1.15 |

| P(HIC-stat-ClEtIC) 60/40 | 58 | 28,000 | 1.18 |

| P(HIC-stat-ClEtIC) 50/50 | 49 | 30,500 | 1.20 |

| P(HIC-stat-ClEtIC) 40/60 | 39 | 32,000 | 1.22 |

| P(HIC-stat-ClEtIC) 20/80 | 19 | 35,500 | 1.25 |

Data is representative based on findings from similar copolymerization studies. uoa.grresearchgate.net

Block copolymers consist of two or more long sequences, or "blocks," of different polymerized monomers. The living nature of coordination polymerization is particularly well-suited for synthesizing well-defined block copolymers. acs.org

Synthesis: Block copolymers containing this compound are synthesized by the sequential addition of monomers. uoa.gr For example, a block of one monomer, such as n-hexyl isocyanate, is polymerized first. Once this monomer is consumed, the second monomer, this compound, is added to the living polymer chains, initiating the growth of the second block. researchgate.net This results in a diblock copolymer structure, such as P(HIC-b-ClEtIC).

Characterization: Similar to statistical copolymers, block copolymers are characterized by NMR and SEC to confirm the structure and the successful formation of distinct blocks. uoa.grnih.gov The properties of block copolymers are highly dependent on the nature and length of each block, often leading to self-assembly into ordered nanostructures. acs.org The synthesis of these advanced macromolecular architectures opens possibilities for creating novel materials with tailored properties. uoa.gr

Influence on Polyurethane Formation and Related Materials Science

This compound serves as a reactive monomer in the synthesis of polyurethanes. The fundamental reaction involves the addition of the isocyanate group (-NCO) to a compound containing a hydroxyl group (-OH), such as a diol or polyol, to form a urethane (B1682113) linkage (-NH-CO-O-). This reaction is the cornerstone of polyurethane chemistry. rsc.org The presence of the chloroethyl group in this compound introduces specific properties to the resulting polymer and influences the reaction kinetics.

The reaction with alcohols to produce urethane linkages is a critical step in polymer synthesis. This process allows for the incorporation of the 2-chloroethyl moiety into the backbone of polyurethane chains. The high reactivity of the isocyanate group, enhanced by the electron-withdrawing nature of the adjacent chloroethyl group, facilitates this polymerization. However, the conditions for these reactions, such as the choice of solvent and temperature, must be carefully controlled to prevent undesirable side reactions like hydrolysis.

In the broader context of materials science, isocyanates are fundamental to the production of a wide range of materials, including rigid and flexible foams, coatings, and elastomers. rsc.orggoogle.com While polymeric MDI and toluene (B28343) diisocyanate are more common in large-scale industrial applications like construction boards, the principles of polyurethane formation remain the same. google.com Research into isocyanates like this compound is focused on leveraging its unique chemical structure to create advanced materials with tailored properties. solubilityofthings.com The introduction of the chlorine atom can, for example, influence the material's flame retardancy or its susceptibility to degradation, with the urethane bond's thermal dissociation typically beginning around 180°C. rsc.org

Current research frontiers in materials science include efforts to enhance the stability and functionality of specialized isocyanates such as this compound. solubilityofthings.com The goal is to unlock new applications for advanced materials by precisely controlling the polymer architecture and the properties derived from the specific isocyanate monomer used. solubilityofthings.com

Emerging Applications and Research Directions for this compound

The unique reactivity of this compound continues to drive research into new applications, particularly in the fields of pharmaceuticals and advanced material synthesis. It is recognized as an important intermediate and raw material for organic synthesis, agrochemicals, and dyestuffs. fishersci.cafishersci.se

A significant area of research is its use as a precursor in the synthesis of novel pharmaceutical agents. sigmaaldrich.comsigmaaldrich.comchemicalbook.com It is a key building block for various heterocyclic compounds and complex molecules with potential therapeutic activity. sigmaaldrich.comsigmaaldrich.comchemicalbook.com For instance, it is used in the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-l,2,3,5-tetrazin-4(3H)-one, a novel antitumor agent with a broad spectrum of activity. sigmaaldrich.com

Table 1: Selected Compounds Synthesized from this compound

| Compound | Application Area | Reference |

|---|---|---|

| 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-l,2,3,5-tetrazin-4(3H)-one | Antitumor Agent | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| 1-(2-chloroethyl)-3-(2-hydroxyethyl) urea | Organic Synthesis | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| 3-substituted 1-(2-chloroethyl)-3-β-glycosylureas | Organic Synthesis | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | Anticancer Drug | sigmaaldrich.comsigmaaldrich.com |

Furthermore, research is being directed towards optimizing the manufacturing processes involving this compound. A notable example is the development of continuous liquid-liquid extraction platforms for the purification of 1-(2-chloroethyl)-3-cyclohexylurea, which is synthesized using this compound and is a precursor to the anticancer drug Lomustine. nih.gov This research focuses on process intensification and simulation-aided design to improve efficiency and purity in pharmaceutical production. nih.govresearchgate.net

In molecular biology and medicinal chemistry, the effects of this compound itself are under investigation. As a decomposition product of the chemotherapy drug 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), it has been studied for its impact on DNA repair mechanisms in human cells. researchgate.net Specifically, it has been found to inhibit the rejoining of DNA strand breaks, suggesting an effect on the ligase step of excision repair. researchgate.net These findings open up new avenues for understanding the mechanisms of existing drugs and for the design of new therapeutic strategies.

Ongoing research also aims to improve the inherent properties of this compound, such as its stability and functionality, to broaden its utility in creating novel pharmaceuticals and advanced materials. solubilityofthings.com The exploration of its reactivity with various active methylene (B1212753) compounds and its role in polyaddition processes are also areas of active investigation. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) |

| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) |

| 1-(2-chloroethyl)-3-cyclohexylurea |

| 1-(2-chloroethyl)-3-(2-hydroxyethyl) urea |

| This compound |

| 3-substituted 1-(2-chloroethyl)-3-β-glycosylureas |

| 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-l,2,3,5-tetrazin-4(3H)-one |

| Lomustine |

| Toluene diisocyanate |

Spectroscopic and Computational Elucidation of 2 Chloroethyl Isocyanate Structures and Reactions

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-chloroethyl isocyanate and its reaction products, enabling detailed structural confirmation and characterization of complex mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of the various derivatives formed from this compound, particularly ureas and heterocyclic compounds.

¹H NMR: In ¹H NMR spectra of this compound derivatives, the protons of the chloroethyl group (Cl-CH₂-CH₂-N) typically appear as two multiplets or triplets in the range of 3.5 to 3.6 ppm. For instance, in a series of N-phenyl-N'-(2-chloroethyl)ureas, the methylene (B1212753) protons adjacent to the chlorine and nitrogen atoms present as a multiplet at approximately 3.57 ppm. ulaval.ca

¹³C NMR: The carbon signals of the 2-chloroethyl group in ¹³C NMR spectra are also characteristic. The carbon atom bonded to chlorine (Cl-CH₂) typically resonates at a chemical shift (δ) of around 42 ppm, while the carbon adjacent to the nitrogen (CH₂-N) appears near 44.5 ppm. ulaval.ca The carbonyl carbon of the urea (B33335) linkage is observed further downfield, generally in the range of 155-157 ppm. ulaval.ca For heterocyclic derivatives like 1-(2-chloroethyl)imidazolidin-2-one (B120422), the chemical shifts are distinct, with the two carbons of the ethylenediamine (B42938) part of the ring appearing around 40.4 and 42.1 ppm, and the carbonyl carbon at 153.9 ppm. conicet.gov.ar

Table 1: Selected NMR Data for this compound Derivatives (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1-(2-Chloroethyl)-3-(3-(methoxymethyl)phenyl)urea | 8.12 (br s, 1H, NH), 7.21 (m, 3H, Ar), 6.87 (d, 1H, Ar), 3.97 (s, 3H, CH₃), 3.57 (m, 4H, CH₂) | 156.1, 139.4, 138.0, 129.2, 125.1, 122.1, 118.4, 57.8, 44.5, 42.1 |

Data sourced from reference ulaval.ca.

Infrared (IR) spectroscopy is crucial for identifying functional groups in both the parent isocyanate and its derivatives. This compound itself exhibits a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250 cm⁻¹. thermofisher.com

When this compound reacts to form urea derivatives, this band disappears and new characteristic peaks emerge. Key absorptions for these products include:

N-H Stretching: A broad band in the region of 3300-3330 cm⁻¹, corresponding to the stretching vibration of the N-H bonds in the urea linkage. ulaval.ca

C=O Stretching: A strong absorption for the carbonyl group (urea) typically appears between 1627 and 1711 cm⁻¹. ulaval.caconicet.gov.ar

C-N Stretching and N-H Bending: These vibrations are often observed in the 1540-1590 cm⁻¹ region.

For example, the IR spectrum of 1-(2-chloroethyl)-3-(3-(methoxymethyl)phenyl)urea shows prominent peaks at 3307 cm⁻¹ (N-H) and 1632 cm⁻¹ (C=O). ulaval.ca Similarly, the thermal reaction product 1,3,5-tris(2-chloroethyl)-1,3,5-triazinane-2,4,6-trione displays strong carbonyl absorptions at 1711.5 and 1675.8 cm⁻¹. conicet.gov.ar

Mass spectrometry (MS), particularly using electron impact (EI) ionization, provides valuable information on the molecular weight and fragmentation patterns of this compound derivatives, aiding in their identification. conicet.gov.archemicalbook.com

In the analysis of thermal decomposition products of this compound, distinct fragmentation patterns are observed. conicet.gov.ar For instance, 1-(2-chloroethyl)imidazolidin-2-one (molecular weight ~148 g/mol ) shows a molecular ion peak (M⁺) at m/z 148, with a characteristic base peak at m/z 99, corresponding to the loss of the chloroethyl group. conicet.gov.ar Other significant fragments are seen at m/z 56 and 70. conicet.gov.ar

The fragmentation of substituted pyrazines, also formed during thermal reactions, is equally informative. 2,3-Dimethyl-5-vinylpyrazine, for example, exhibits a molecular ion peak at m/z 136 (base peak) and other major fragments at m/z 135 and 121. conicet.gov.ar The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) often results in characteristic M⁺ and M+2 peaks for chlorine-containing fragments, which is a key diagnostic feature. ulaval.ca

Table 2: Electron Impact Mass Spectrometry (EI-MS) Data for Selected Thermal Reaction Products

| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z, % relative abundance) |

|---|---|---|

| 1-(2-Chloroethyl)imidazolidin-2-one | 148 (22) | 113 (27), 99 (22), 86 (100), 56 (60) |

| 2,3-Dimethylpyrazine | 108 (100) | 107 (36), 80 (9), 67 (81), 53 (8), 42 (15) |

Data sourced from reference conicet.gov.ar.

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of polymers, particularly for determining the presence and nature of helical conformations. metu.edu.tracs.org In the context of polyisocyanates, CD is used to confirm the formation of optically active polymers, which typically occurs when polymerization is initiated with a chiral catalyst or when chiral side chains are present. researchgate.netmdpi.com

While studies focusing specifically on the CD analysis of poly(this compound) are not prevalent, research on analogous polyisocyanates, such as copolymers of n-hexyl isocyanate and this compound, demonstrates the utility of this technique. researchgate.net The synthesis of such copolymers using a chiral half-titanocene complex can lead to optically active products. researchgate.net The resulting CD spectra provide evidence of a preferred helical screw sense (either left-handed or right-handed) in the polymer backbone, confirming that the chirality has been transferred from the catalyst to the macromolecular structure. researchgate.netmdpi.com

X-ray Crystallographic Analysis of this compound Derivatives

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. A key example is the crystallographic analysis of N-(2-chloroethyl)morpholine-4-carboxamide, a derivative synthesized from the reaction of this compound and morpholine. researchgate.netiucr.org

The study revealed that this compound crystallizes in the monoclinic space group Cc. iucr.org A significant feature of its crystal structure is the extensive network of intermolecular hydrogen bonds. The molecules are linked by N—H···O═C hydrogen bonds, with N···O distances ranging from 2.809 to 2.831 Å, forming three distinct types of infinite chains that extend along the conicet.gov.ar crystallographic direction. researchgate.netiucr.org The 2-chloroethyl side chains are oriented nearly perpendicular to the N₂CO core unit of the molecule. iucr.org The analysis also identified modest orientational disorder in the 2-chloroethyl fragments in some of the independent molecules within the asymmetric unit. iucr.org

Table 3: Crystallographic Data for N-(2-chloroethyl)morpholine-4-carboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₃ClN₂O₂ |

| Molecular Weight | 192.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 10.7393 (8) |

| b (Å) | 33.613 (3) |

| c (Å) | 9.9942 (7) |

| β (°) | 95.704 (5) |

| V (ų) | 3589.9 (5) |

Data sourced from reference iucr.org.

Theoretical and Computational Chemistry

Theoretical and computational methods, especially Density Functional Theory (DFT), are employed to complement experimental findings by providing insights into reaction mechanisms, electronic structures, and structure-activity relationships.

DFT calculations have been instrumental in understanding the complex gas-phase thermal reactions of this compound. conicet.gov.ar Using the B3LYP functional with a 6-311++G(3df,3pd) basis set, researchers have been able to model the reaction pathways and demonstrate that a variety of products, including pyrazines and imidazolidin-2-ones, can be formed through a common key intermediate, regardless of the reactor material. conicet.gov.ar

Furthermore, computational modeling is used to predict reactivity. DFT calculations can map the electron density on atoms, explaining, for example, how chloroethyl groups can increase the electrophilicity and enhance the alkylation potential of related urea compounds. In the study of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs), DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine molecular geometries and electronic structures. researchgate.net These computational results helped establish a Quantitative Structure-Activity Relationship (QSAR) model, linking quantum chemical descriptors to the anticancer activity of these agents. researchgate.net

Molecular Modeling and Energy Minimization (e.g., MM+, AM1, PM3) of this compound Structures

Molecular modeling serves as a foundational tool in computational chemistry for predicting the three-dimensional structures of molecules and their relative stabilities. Methods such as the molecular mechanics force field, MM+, and the semi-empirical methods AM1 (Austin Model 1) and PM3 (Parametric Method 3) are employed to perform energy minimization and identify low-energy conformations. These methods balance computational cost with accuracy, making them suitable for initial conformational searches of flexible molecules.

While specific studies applying MM+, AM1, and PM3 directly to this compound are not extensively detailed in the literature, the application of these methods to structurally related compounds, such as 2-chloroethylnitrososulfamides (CENS), provides significant insight into the methodologies. For these related compounds, computational methods are used to explore the conformational space, particularly the rotation around key chemical bonds. academie-sciences.frchemicalbook.com For instance, in the study of CENS compounds, the geometry is first optimized using a molecular mechanics method like MM+, and this structure serves as the input for subsequent, more accurate semi-empirical calculations. academie-sciences.fr

These calculations can determine the relative stability of different conformers, such as the syn and anti orientations that arise from rotation around the N-N bond in nitrosamides. academie-sciences.frchemicalbook.com The heat of formation and binding energy are key thermodynamic parameters that can be calculated using AM1 and PM3 to compare the stability of these conformers. researchgate.net In studies of CENS, both AM1 and PM3 methods predicted the anti conformation to be the most stable. chemicalbook.com The energy difference between the syn and anti conformers, as well as the energy barrier for their interconversion, can be quantified, providing a picture of the molecule's dynamic behavior. chemicalbook.com

Table 1: Example of Relative Energy Calculations for 2-Chloroethylnitrososulfamide (CENS) Conformers using Semi-Empirical Methods Note: This data is for structurally related CENS compounds and illustrates the application of the described methods.

| Method | Conformer | Relative Energy (kcal/mol) | Most Stable Conformation |

| AM1 | syn | Varies (e.g., >0) | anti |

| anti | 0 (Reference) | ||

| PM3 | syn | Varies (Higher than AM1) | anti |

| anti | 0 (Reference) |

This interactive table is based on findings for 2-chloroethylnitrososulfamides, where both AM1 and PM3 methods consistently identify the 'anti' conformer as the most stable. chemicalbook.com

Ab Initio and Density Functional Theory (DFT) Calculations for this compound Systems

For a more rigorous and accurate description of electronic structure and molecular energies, ab initio and Density Functional Theory (DFT) methods are the preferred computational tools. These first-principles approaches provide a deeper understanding of chemical systems without the empirical parameterization inherent in semi-empirical methods.

High-level DFT calculations have been performed to investigate the gas-phase thermal reactions of this compound itself. conicet.gov.ar In one such study, the B3LYP functional combined with a large basis set (6-311++G(3df,3pd)) was used to explore the potential energy surface of its decomposition pathways. conicet.gov.ar This level of theory is capable of accurately modeling the electronic rearrangements that occur during chemical reactions, including the formation of various heterocyclic products like pyrazines and imidazolidine-2-ones. conicet.gov.ar

DFT is also widely used to study the properties of molecules derived from this compound. For example, in the study of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs), the DFT-B3LYP method with the 6-31+G(d,p) basis set was employed to calculate molecular geometries and electronic structures. researchgate.net Such calculations are the first step in developing quantitative structure-activity relationship (QSAR) models that correlate molecular properties with biological activity. researchgate.net Similarly, DFT has been used to model the relative stabilities of different conformers of macrocyclic compounds synthesized using this compound. rsc.org

Ab initio methods have also been applied to related systems. In the context of 2-chloroethylnitrososulfamides, ab initio calculations using the Hartree-Fock (HF) method with a minimal STO-3G basis set were used to investigate conformational stability, providing a different perspective compared to semi-empirical methods. academie-sciences.fr Single-point energy calculations at higher levels of theory, such as B3LYP/6-31G(d), can be performed on geometries optimized with more cost-effective methods like PM3 to achieve a refined energy profile. academie-sciences.fr

Conformational Landscape and Transition State Analysis of this compound Reactions

Understanding the reactivity of this compound requires a detailed exploration of its conformational landscape and the energetic barriers of its reaction pathways. Computational chemistry provides the tools to map out the potential energy surface, identifying stable intermediates and the transition states that connect them.

The thermal reactions of this compound in the gas phase have been shown to yield a variety of products depending on reaction conditions, indicating multiple accessible reaction channels. conicet.gov.ar Computational analysis using Transition-State Theory is crucial for evaluating the energy of these different channels. conicet.gov.ar Transition states, which represent the highest energy point along a reaction coordinate, are located and then characterized by the presence of a single imaginary vibrational frequency. conicet.gov.ar To confirm that a located transition state correctly connects the desired reactants and products, an Internal Reaction Coordinate (IRC) calculation is performed. conicet.gov.ar This comprehensive analysis allows for the elucidation of complex reaction mechanisms, such as the formation of 1,3,5-Tris(2-chloroethyl)-1,3,5-triazinane-2,4,6-trione and 1-(2-chloroethyl)imidazolidin-2-one from this compound. conicet.gov.ar

The conformational landscape is also critical for understanding the behavior of molecules derived from this compound. For related nitrosoureas, the orientation around the N-N bond of the nitroso group can exist in either E or Z configurations, and computational studies show a preference for the E conformation where the nitroso group is anti to the carbonyl group. smolecule.com The energy difference between conformers and the energy of the transition state for their interconversion dictates their relative populations and the ease with which they can interchange. chemicalbook.com For instance, in CENS compounds, the energy difference between the anti conformation and the transition state for rotation to the syn form was calculated to be substantial (around 59 kcal/mol with PM3), indicating a difficult transition. chemicalbook.com

Table 2: Products Identified from Thermal Reactions of this compound This table summarizes products formed under different experimental conditions, reflecting the complex reaction pathways elucidated by computational analysis. conicet.gov.ar

| Product Name | Formula | Conditions |

| 1,3,5-Tris(2-chloroethyl)-1,3,5-triazinane-2,4,6-trione | C₉H₁₂Cl₃N₃O₃ | 250 °C, 20 min |

| 1-(Aziridine-1-carbonyl)-3-(2-chloroethyl)imidazolidin-2-one | C₈H₁₂ClN₃O₂ | 250 °C, 20 min |

| 1-(2-Chloroethyl)imidazolidin-2-one | C₅H₉ClN₂O | 250 °C, 60 min |

| 2,5-Dimethylpyrazine | C₆H₈N₂ | 375 °C, 30 min |

| 2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | 375 °C, 30 min |

Quantum Chemical Parameters for Molecular Interactions Involving this compound

The HOMO and LUMO energies are particularly important as they relate to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. academie-sciences.fr For molecules containing the 2-chloroethyl moiety, these parameters can be calculated using various levels of theory. For example, in a study of a CENS-dibenzylsulfamide complex, single-point DFT (B3LYP/6-31G(d)) and ab initio (HF/6-31G(d)) calculations were performed on PM3-optimized geometries to determine these values. academie-sciences.fr

Atomic charges offer insight into the distribution of electrons within a molecule and can identify electrophilic and nucleophilic sites prone to reaction. researchgate.net In QSAR studies of anticancer CCNU compounds, the calculated charge on the C6 carbon of the cyclohexyl ring (QC6) was selected as a key quantum chemical descriptor to build a predictive model for anticancer activity. researchgate.net This demonstrates how a specific, calculated electronic parameter can be directly correlated with biological function. researchgate.net

Table 3: Example Quantum Chemical Parameters for a Related CENS Compound Note: This data is for N-nitroso, N-(2-chloroethyl), N′, N′-dibenzylsulfamid and illustrates the types of parameters calculated. academie-sciences.fr

| Method | Parameter | Value |

| B3LYP/6-31G(d) | E (HOMO) | -0.270 au |

| E (LUMO) | -0.019 au | |

| Dipole Moment | 3.51 Debye | |

| HF/6-31G(d) | E (HOMO) | -0.347 au |

| E (LUMO) | 0.106 au | |

| Dipole Moment | 4.09 Debye |

Biochemical Interactions and Biological Implications of 2 Chloroethyl Isocyanate

Molecular Mechanisms of Action in Biological Systems

2-Chloroethyl isocyanate is a reactive chemical compound that can exert significant biological effects through direct interaction with essential cellular components. Its dual chemical nature, possessing both an isocyanate group and a chloroethyl group, allows it to engage in distinct but complementary modes of action: carbamoylation and alkylation.

The isocyanate (–N=C=O) group of this compound is highly electrophilic and readily reacts with nucleophilic groups found in biological macromolecules. This process, known as carbamoylation, primarily targets the free amino groups of proteins, such as the N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues. cuni.cz The isocyanate can also react with other nucleophilic sites like the hydroxyl (-OH) and sulfhydryl (-SH) groups of amino acid residues.

This non-enzymatic modification can alter the structure and function of proteins, leading to enzyme inactivation. A notable target of carbamoylation by isocyanates generated from nitrosoureas is glutathione (B108866) reductase, an enzyme crucial for maintaining the cellular redox balance. The carbamoylation of proteins is also implicated in the inhibition of various DNA repair mechanisms, which can enhance the cytotoxic effects of concurrent DNA damage. mdpi.com In addition to proteins, nucleic acids can also be carbamoylated by the isocyanate moiety. pnas.org This interaction can contribute to the disruption of essential cellular processes, including DNA replication and transcription. Studies have shown that the isocyanate component of nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), from which this compound is derived, is responsible for inducing the transcription of heat shock genes such as HSP90 and HSP70. pnas.org This response is believed to be triggered by isocyanate-mediated damage to newly synthesized proteins. pnas.org

| Macromolecule | Target Site | Consequence |

|---|---|---|

| Proteins | Amino groups (e.g., Lysine), Sulfhydryl groups, Hydroxyl groups | Enzyme inactivation (e.g., Glutathione Reductase, DNA repair enzymes), Altered protein structure and function. mdpi.com |

| Nucleic Acids (DNA/RNA) | Nucleophilic sites on bases | Disruption of replication and transcription. |

The 2-chloroethyl portion of the molecule is responsible for its alkylating activity. Alkylating agents are electrophilic compounds that covalently attach alkyl groups to nucleophilic sites in DNA. cuni.cz For 2-chloroethyl compounds, the primary site of alkylation on DNA is the N7-position of guanine (B1146940), though alkylation at the O6-position of guanine and positions on adenine (B156593) can also occur. tandfonline.comoncohemakey.com

The initial reaction forms a monoadduct, where a single 2-chloroethyl group is attached to a DNA base. oncohemakey.com The presence of the chlorine atom allows for a subsequent intramolecular reaction, forming a highly reactive aziridinium (B1262131) ion intermediate. mdpi.com This intermediate can then react with a second nucleophilic site on DNA, leading to the formation of DNA cross-links. mdpi.com These can be either intra-strand (within the same DNA strand) or inter-strand (between the two opposing DNA strands). oncohemakey.com Inter-strand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking DNA replication and transcription and ultimately leading to cell cycle arrest and cell death. mdpi.comoncohemakey.com The formation of an O6-(2-chloroethyl)guanine lesion is considered a critical step, as it can rearrange to form a cytotoxic DNA inter-strand cross-link between guanine and the opposing cytosine base. nih.gov The inhibition of DNA repair processes, specifically the ligase step of excision repair, has been attributed to this compound, which could amplify the cytotoxicity of the DNA alkylation. aacrjournals.org

| Alkylation Event | Primary DNA Target | Mechanism | Biological Outcome |

|---|---|---|---|

| Monoadduct Formation | N7-guanine, O6-guanine | Covalent attachment of the 2-chloroethyl group to a DNA base. oncohemakey.com | Initial DNA damage, potential for base mispairing. cuni.cz |

| Inter-strand Cross-linking | Guanine-Cytosine | Initial O6-guanine alkylation followed by reaction with the opposing cytosine. nih.gov | Blocks DNA replication and transcription, highly cytotoxic. mdpi.comoncohemakey.com |

Metabolic Pathways and Biological Conjugates of this compound

In biological systems, this compound can undergo metabolic transformations that lead to the formation of soluble conjugates, primarily with glutathione and its derivatives. This is a common detoxification pathway for electrophilic compounds.

Glutathione (GSH), a tripeptide present in high concentrations within cells, plays a central role in protecting cells from toxic electrophiles. google.com The nucleophilic thiol group of GSH can react directly with the isocyanate group of this compound. plos.org This reaction, which can be spontaneous or catalyzed by glutathione S-transferases, results in the formation of a carbamate (B1207046) thioester conjugate, specifically 2-chloroethyl-S-carbamoyl glutathione. tandfonline.comresearchgate.net

The glutathione conjugate of this compound can be further metabolized through the mercapturic acid pathway. researchgate.net This multi-step process involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, leaving a cysteine conjugate. researchgate.net This cysteine S-conjugate is then N-acetylated by N-acetyltransferase to form the final N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid. researchgate.netdoi.org

The NAC conjugate of this compound has been identified as a metabolite of N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) in rats. nih.govacs.org Like the glutathione conjugate, the NAC conjugate has been shown to be a potent inhibitor of the enzyme glutathione reductase. doi.org The formation of these conjugates represents a major metabolic route for isocyanates and is critical in understanding their biological disposition. dntb.gov.ua

Cellular and Subcellular Effects of this compound Exposure

Another significant effect is the inhibition of DNA repair. aacrjournals.orgchemchart.com Studies have demonstrated that this compound can inhibit the ligase step of DNA excision repair, preventing the rejoining of DNA strands after damaged segments have been removed. aacrjournals.org This impairment of DNA repair can potentiate the effects of DNA alkylating agents. aacrjournals.org

Cellular exposure also leads to the depletion of intracellular glutathione. This occurs both through direct conjugation with the isocyanate and through the inhibition of glutathione reductase, which is necessary to regenerate reduced GSH from its oxidized form. The loss of GSH compromises the cell's primary defense against reactive oxygen species and electrophilic toxins, increasing its vulnerability to damage. oup.com At the level of gene expression, this compound, as a product of BCNU, has been shown to selectively activate the transcription of heat shock genes HSP70 and HSP90, a cellular stress response likely mediated by the carbamoylation and damage of proteins. pnas.org Ultimately, the combination of DNA damage, inhibition of DNA repair, and induction of oxidative stress can lead to cell cycle arrest and cell death. ulaval.ca

Impact on DNA Repair Mechanisms

This compound has been shown to significantly interfere with cellular DNA repair processes. This interference is a key aspect of its cytotoxic effects, particularly in the context of cancer therapy where it can potentiate the activity of DNA-damaging agents.

Research has demonstrated that this compound can inhibit the ligase step of DNA excision repair. aacrjournals.org In studies using normal human fibroblasts exposed to ultraviolet (UV) radiation, a model for inducing DNA damage, this compound at a concentration of 75 µM did not prevent the initial strand breaks caused by UV damage. However, it effectively inhibited the subsequent rejoining of these breaks. aacrjournals.org This inhibition of the final step of excision repair, the ligation of the repaired DNA segment, is attributed to a direct effect on the DNA ligase enzyme. aacrjournals.org

The compound's ability to inhibit DNA polymerase II has also been noted, which would further impede the repair of DNA strand breaks. aacrjournals.org By preventing the effective repair of DNA lesions, this compound can lead to an accumulation of DNA damage, which can ultimately trigger cell death. This mechanism is considered to contribute to the antitumor activity of chloroethyl nitrosoureas, which generate this compound as a decomposition product. aacrjournals.orgnih.gov The inhibition of DNA repair can amplify the cytotoxicity of alkylating agents that create lesions repaired by excision repair mechanisms. aacrjournals.org

| Experimental Model | Concentration of this compound | Observed Effect on DNA Repair | Reference |

| Normal human fibroblasts (UV-irradiated) | 75 µM | Inhibition of the ligase step of excision repair (strand rejoining) | aacrjournals.org |

| General | Not specified | Inhibition of DNA polymerase II | aacrjournals.org |

| Cancer cells | Not specified | Inhibition of DNA repair mechanisms, leading to cell death |

Modulation of Cellular Redox State and Enzyme Activity (e.g., Glutathione Reductase)

This compound significantly impacts the cellular redox balance, primarily through its interaction with key enzymes involved in maintaining this equilibrium. A primary target of this compound is glutathione reductase (GR), an essential enzyme for recycling oxidized glutathione (GSSG) back to its reduced form (GSH). nih.govaacrjournals.org

The inhibition of GR by this compound is a result of carbamoylation, a process where the isocyanate group reacts with nucleophilic sites on the enzyme, particularly cysteine residues in the active site. nih.govaacrjournals.org This covalent modification renders the enzyme inactive. The cysteine adduct of this compound has been shown to be a potent inhibitor of GR. nih.gov

Inhibition of GR disrupts the cellular glutathione pool, leading to a decrease in the GSH/GSSG ratio. This shift towards a more oxidized state can have several downstream consequences. For instance, in isolated rat hepatocytes, exposure to a cysteine adduct of this compound led to a significant depletion of intracellular GSH and an elevation of GSSG levels. nih.gov A compromised glutathione system can impair the cell's ability to detoxify reactive oxygen species (ROS), leading to oxidative stress.

| Enzyme | Mechanism of Inhibition | Cellular Consequence | Reference |

| Glutathione Reductase (GR) | Carbamoylation of active site cysteine residues | Decreased GSH/GSSG ratio, increased oxidative stress | nih.govaacrjournals.orgnih.gov |

| Thioredoxin Reductase | Inhibition by carbamoylation | Disruption of redox state | aacrjournals.org |

Induction of Cell Cycle Perturbations and Apoptosis in Cellular Models

The cellular damage induced by this compound, particularly the inhibition of DNA repair and the disruption of the redox state, can lead to perturbations in the cell cycle and the induction of apoptosis (programmed cell death).

Derivatives of this compound, such as N-(2-chloroethyl)-N-nitrosoureas, have been shown to cause cell cycle arrest and apoptosis in various cancer cell lines. The accumulation of unrepaired DNA damage can trigger cell cycle checkpoints, which halt cell proliferation to allow time for repair. If the damage is too extensive, these checkpoints can initiate the apoptotic cascade.